(S)-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate
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Overview
Description
(S)-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate is a chiral compound with a pyrrolidine ring substituted with a benzyl group and a 2-chloroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Introduction of the 2-Chloroethyl Group: The 2-chloroethyl group can be introduced through a nucleophilic substitution reaction using 2-chloroethyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the 2-chloroethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate: The enantiomer of the compound with similar chemical properties but different biological activity.
N-benzylpyrrolidine: A related compound with a benzyl group attached to the nitrogen atom of the pyrrolidine ring.
2-chloroethylpyrrolidine: A compound with a 2-chloroethyl group attached to the pyrrolidine ring.
Uniqueness
(S)-benzyl 3-(2-chloroethyl)pyrrolidine-1-carboxylate is unique due to its specific chiral configuration and the presence of both benzyl and 2-chloroethyl groups. This combination of structural features contributes to its distinct chemical reactivity and potential biological activity.
Properties
Molecular Formula |
C14H18ClNO2 |
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Molecular Weight |
267.75 g/mol |
IUPAC Name |
benzyl (3S)-3-(2-chloroethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H18ClNO2/c15-8-6-12-7-9-16(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2/t12-/m1/s1 |
InChI Key |
GWTYAWLXAYMPIL-GFCCVEGCSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1CCCl)C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1CCCl)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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